Chaetomellic Acid B Anhydride
Description
Historical Context of Discovery and Initial Characterization
Chaetomellic acid B anhydride (B1165640), along with its counterpart chaetomellic acid A, was first isolated from the fungus Chaetomella acutiseta. cdnsciencepub.comnih.gov The initial discovery and characterization of these compounds were driven by screening programs for microbial natural products. nih.gov Research revealed that chaetomellic acids are dicarboxylic acids that have a high propensity to cyclize, often being isolated in their anhydride form. nih.gov The cyclic anhydride form is, however, unstable under mild basic conditions (pH 7.5) and readily hydrolyzes to the biologically active dicarboxylate anion. nih.govvulcanchem.com
Fungal Origin and Microbial Production Sources
The production of chaetomellic acids is not limited to a single fungal species but appears to be a more widespread trait within the fungal kingdom.
The genus Chaetomella is the primary and most well-documented source of chaetomellic acids. nih.gov Species such as Chaetomella acutiseta, C. raphigera, C. circinoseta, and C. oblonga have all been identified as producers of these compounds. unmul.ac.id The initial isolation and the bulk of the research have centered on Chaetomella acutiseta. cdnsciencepub.comnih.gov
Interestingly, the production of chaetomellic acid B anhydride is not exclusive to the Chaetomella genus. It has also been reported in a basidiomycete, Piptoporus australiensis. unmul.ac.id Basidiomycetes, also known as club fungi, are a major phylum of the fungal kingdom and are known to produce a vast array of secondary metabolites. nih.govwikipedia.org
The discovery of this compound from different fungal lineages underscores the vast and largely untapped microbial diversity as a source for novel natural products. asm.orgrsc.org It is estimated that less than 1% of microbial species are accessible through standard cultivation techniques, suggesting that a vast reservoir of unique compounds awaits discovery. mdpi.com Culture-independent methods, such as metagenomics, are increasingly being used to access the genetic and metabolic potential of uncultured microorganisms. mdpi.comfrontiersin.org
Structural Classification within Natural Products
This compound belongs to a class of fungal metabolites characterized by a maleic anhydride structure. researchgate.net This structural motif is found in a variety of other natural products with diverse biological activities. wikipedia.org
This compound is structurally related to alk(en)ylitaconates, another class of fungal metabolites. unmul.ac.id Compounds with an itaconate core, such as chaetomellic acids, are found in various lichens and fungi. nih.gov Other related fungal metabolites include aliphatic lactones like protolichesterinic, murolic, and lichesterinic acids. unmul.ac.id While protolichesterinic and murolic acids contain a lactone ring with an itaconate core, lichesterinic acid has a citraconate core. unmul.ac.id
Data Tables
Table 1: Fungal Sources of Chaetomellic Acids
| Fungal Genus | Species | Compound(s) Produced | Reference(s) |
| Chaetomella | acutiseta | Chaetomellic acids A and B | cdnsciencepub.comnih.gov |
| raphigera | Chaetomellic acids | unmul.ac.id | |
| circinoseta | Chaetomellic acids | unmul.ac.id | |
| oblonga | Chaetomellic acids | unmul.ac.id | |
| Piptoporus | australiensis | This compound | unmul.ac.id |
Table 2: Chemical Information for this compound
| Property | Value | Reference(s) |
| Molecular Formula | C₂₁H₃₄O₃ | nih.gov |
| Molecular Weight | 334.49 g/mol | usbio.net |
| IUPAC Name | 3-[(Z)-hexadec-7-enyl]-4-methylfuran-2,5-dione | nih.gov |
| CAS Number | 84306-79-6 | nih.govusbio.net |
Anhydride Structural Motif and Maleic Anhydride Derivative Classification
This compound is a naturally occurring compound that belongs to a significant class of bioactive molecules characterized by a maleic anhydride structural motif. researchgate.netacs.org The core of this molecule is a furan-2,5-dione ring, which is the defining feature of maleic anhydride and its derivatives. wikipedia.org This five-membered heterocyclic ring contains two carbonyl groups adjacent to the oxygen atom, forming a cyclic acid anhydride.
The compound is specifically classified as a substituted maleic anhydride. Its formal chemical name, 3-[(Z)-hexadec-7-enyl]-4-methylfuran-2,5-dione, precisely describes its structure. nih.govechemi.comusbio.net This nomenclature indicates:
A central furan-2,5-dione ring system, the parent structure of maleic anhydride. wikipedia.org
A methyl group at the 4-position of the ring, making it a derivative of citraconic anhydride (methylmaleic anhydride). rsc.org
A long, unsaturated alkyl chain, a (Z)-hexadec-7-enyl group, attached at the 3-position of the ring. nih.gov
This specific substitution pattern places this compound within a family of natural products known as nonadrides. clockss.org These compounds are noted for their diverse biological activities and often feature a substituted maleic or succinic anhydride core. The presence of the maleic anhydride motif is crucial to the chemical reactivity and biological function of these molecules. researchgate.netclockss.org The synthesis of Chaetomellic Acid B and its analogue, Chaetomellic Anhydride A, often involves strategies that build or modify this central maleic anhydride ring. rsc.orgclockss.orgacs.org
Table 1: Chemical Properties of this compound
This interactive table summarizes key chemical identifiers and properties of the compound.
| Property | Value | Source(s) |
| CAS Number | 84306-79-6 | nih.gov, usbio.net |
| Molecular Formula | C₂₁H₃₄O₃ | nih.gov, echemi.com, scbio.cn |
| Molecular Weight | 334.49 g/mol | nih.gov, usbio.net, scbio.cn |
| IUPAC Name | 3-[(Z)-hexadec-7-enyl]-4-methylfuran-2,5-dione | nih.gov |
| Synonyms | Chaetomellic Anhydride B, (Z)-3-(7-Hexadecenyl)-4-methyl-2,5-furandione | nih.gov, usbio.net |
| Structure | Furan-2,5-dione (Maleic Anhydride derivative) | researchgate.net, wikipedia.org |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-[(Z)-hexadec-7-enyl]-4-methylfuran-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-18(2)20(22)24-21(19)23/h10-11H,3-9,12-17H2,1-2H3/b11-10- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKEHXKQBMVJVBA-KHPPLWFESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCC1=C(C(=O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCC1=C(C(=O)OC1=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438028 | |
| Record name | Chaetomellic Anhydride B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84306-79-6 | |
| Record name | Chaetomellic Anhydride B | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biosynthesis and Biogenetic Pathways of Chaetomellic Acid B Anhydride
Proposed Biogenetic Routes and Precursor Utilization
The biogenesis of chaetomellic acid B anhydride (B1165640) is proposed to originate from the convergence of fatty acid and tricarboxylic acid (TCA) cycle intermediates. This hypothesis is strongly supported by extensive studies on structurally related maleidrides, such as byssochlamic acid and the rubratoxins. nih.govnih.gov
The foundational step in the biosynthesis of maleidrides is the condensation of a fatty acid-derived acyl chain with oxaloacetate, a key intermediate of the TCA cycle. nih.gov While the specific fatty acid precursor for chaetomellic acid B anhydride has not been definitively identified, it is hypothesized to be a long-chain fatty acid. The structural diversity among maleidrides often arises from the varying lengths and saturation levels of these initial fatty acid building blocks.
The proposed mechanism, extrapolated from studies on related compounds, involves an alkylcitrate synthase (CS)-like enzyme. This enzyme catalyzes a Claisen condensation reaction between the α-carbon of an acyl-CoA molecule and the keto-carbonyl carbon of oxaloacetate, forming an alkylcitrate intermediate. nih.gov This reaction is fundamental to the formation of the core structure of all maleidrides.
Table 1: Key Precursors in the Proposed Biosynthesis of this compound
| Precursor | Metabolic Origin | Role in Biosynthesis |
| Long-chain fatty acids (e.g., Palmitate, Oleate) | Fatty Acid Metabolism | Provides the alkyl side chain of the molecule. |
| Oxaloacetate | Tricarboxylic Acid (TCA) Cycle | Provides a four-carbon unit that forms the basis of the maleic anhydride ring. |
| Acyl-CoA | Fatty Acid Metabolism | Activated form of the fatty acid that participates in the condensation reaction. |
The activation of the fatty acid precursor to its coenzyme A (CoA) thioester is a critical prerequisite for the condensation reaction. In vitro studies on the biosynthesis of other maleidrides have confirmed that the CS-like enzymes specifically require an acyl-CoA substrate. nih.gov This activation is typically carried out by an acyl-CoA synthetase. The resulting acyl-CoA intermediate possesses an activated α-carbon, rendering it susceptible to nucleophilic attack on the carbonyl of oxaloacetate, thereby initiating the formation of the carbon skeleton of this compound.
Enzymatic Mechanisms in this compound Formation
Following the initial condensation, a series of enzymatic transformations, including dehydration and decarboxylation, are necessary to form the characteristic maleic anhydride ring.
The alkylcitrate intermediate formed in the initial condensation step undergoes dehydration, a reaction catalyzed by an enzyme homologous to 2-methylcitrate dehydratase (MCDH). nih.gov This enzymatic step removes a molecule of water to create a double bond, yielding a maleic acid derivative. nih.gov
Subsequent decarboxylation of this intermediate is a key step in the formation of the final anhydride structure. nih.gov The loss of a carboxyl group as carbon dioxide can lead to the formation of an exo-methylene intermediate, which is a crucial precursor for subsequent cyclization reactions in the biosynthesis of dimeric maleidrides like byssochlamic acid. nih.gov For monomeric compounds, this decarboxylation is integral to generating the final maleic anhydride moiety. The formation of the anhydride ring itself is a dehydration reaction, which can occur spontaneously from the corresponding dicarboxylic acid, particularly with gentle heating or under enzymatic control. libretexts.org
While the specific biosynthetic gene cluster (BGC) for this compound has not been explicitly characterized, analysis of BGCs for other maleidrides provides a blueprint for the enzymes likely involved. nih.govnih.gov These clusters typically encode a core set of enzymes essential for the biosynthesis of the maleidride scaffold.
Table 2: Putative Enzymes in the Biosynthesis of this compound
| Enzyme Type | Proposed Function | Homologs in Other Pathways |
| Acyl-CoA Synthetase | Activation of the fatty acid precursor. | Found ubiquitously in primary and secondary metabolism. |
| Alkylcitrate Synthase (CS)-like | Catalyzes the condensation of acyl-CoA and oxaloacetate. | Byssochlamic acid and rubratoxin biosynthesis. nih.govnih.gov |
| 2-Methylcitrate Dehydratase (MCDH)-like | Dehydration of the alkylcitrate intermediate to form a maleic acid derivative. | Byssochlamic acid biosynthesis. nih.gov |
| Decarboxylase | Removal of a carboxyl group to facilitate anhydride formation. | General enzyme class involved in various metabolic pathways. |
Genome mining efforts have successfully identified numerous putative maleidride BGCs across various fungal species, all containing genes for these core enzymes. nih.gov The identification and characterization of the specific BGC for this compound would be a significant step in confirming these proposed biosynthetic steps.
Comparative Biosynthesis with Structurally Related Fungal Metabolites
The biosynthesis of this compound is best understood in the context of other maleidrides. The nonadrides, such as byssochlamic acid and the glauconic acids, are dimeric molecules formed from the cyclization of two monomeric maleic anhydride precursors. nih.govnih.gov In contrast, this compound is a monomeric structure.
The early stages of the biosynthetic pathways are likely conserved, involving the CS-like and MCDH-like enzymes to produce a common monomeric precursor. nih.gov The divergence in the pathways occurs at the later stages. In the case of dimeric nonadrides, a key cyclization step, often catalyzed by a maleidride dimerising cyclase (MDC), joins two monomer units. researchgate.net For this compound, this dimerization step is absent, and the pathway proceeds directly to the final monomeric product, likely involving tailoring enzymes to modify the alkyl side chain.
The study of related compounds like cornexistin (B1235271), another monomeric maleidride, further illuminates this distinction. The BGC for cornexistin also contains the core set of genes for monomer biosynthesis but lacks the genes required for dimerization. nih.gov This provides a strong parallel for the proposed biosynthetic logic of this compound.
Interconversion Considerations with Itaconate and Citraconate Derivatives
The structural similarity between the maleic anhydride moiety of this compound and other dicarboxylic acids like itaconate and citraconate invites consideration of potential biosynthetic interconversions. Itaconic anhydride and citraconic anhydride are isomers, and chemical conversion between them is possible. Under thermal conditions or in the presence of certain catalysts, itaconic anhydride can isomerize to form the more thermodynamically stable citraconic anhydride. wikipedia.org
In biological systems, some evidence suggests a metabolic link between itaconate and citraconate. For instance, in the fungus Aspergillus terreus, the degradation pathway of itaconic acid involves its conversion to itaconyl-CoA. This intermediate can then be metabolized further, and one proposed route suggests a potential conversion to citraconic acid and succinyl-CoA. mdpi.com However, a direct, enzyme-catalyzed interconversion between free itaconate and citraconate, or their respective anhydrides, is not well-established as a primary biosynthetic route in fungi.
Crucially, there is no current scientific evidence to suggest that the maleic anhydride core of this compound is derived from or interconverts with pre-formed itaconate or citraconate. The biosynthetic logic for polyketides suggests an integrated pathway where the core structure is built and modified, rather than being assembled from separate, pre-existing dicarboxylic acid units. Therefore, while these molecules share structural features, their origins are mechanistically distinct.
Distinct Pathways for Itaconic and Citraconic Cores
The biogenetic pathways for the itaconic acid core and the maleic anhydride core of this compound are fundamentally different. Itaconic acid is a well-known fungal metabolite whose biosynthesis is a shunt of the primary metabolic TCA cycle, whereas this compound is a secondary metabolite originating from a dedicated polyketide pathway.
The biosynthesis of itaconic acid in fungi like Aspergillus terreus begins in the mitochondria with citrate (B86180) from the TCA cycle. Citrate is isomerized to cis-aconitate by the enzyme aconitase. This intermediate is then diverted from the TCA cycle and decarboxylated by a key enzyme, cis-aconitate decarboxylase (CadA), to yield itaconic acid. mdpi.com This pathway represents a short, direct diversion from primary metabolism to produce a specialized organic acid.
In contrast, natural products featuring a maleic anhydride moiety attached to an alkyl chain, such as this compound, are classified as maleidrides. nih.govresearchgate.net The biosynthesis of these compounds is initiated by a highly reducing polyketide synthase (hrPKS). researchgate.net This large, multi-domain enzyme constructs the long fatty acid-like tail of the molecule by sequentially adding two-carbon units from malonyl-CoA (or other extender units) to a starter unit. Following the synthesis of the polyketide chain, a crucial condensation reaction occurs with a C4 dicarboxylic acid, typically oxaloacetate derived from the TCA cycle, to form the maleic anhydride head group. researchgate.net This process, involving a complex enzymatic assembly and subsequent cyclization and dehydration, is distinct from the simple decarboxylation step that forms itaconic acid.
This fundamental mechanistic difference—a direct TCA cycle shunt for itaconic acid versus a multi-step polyketide synthase pathway for the core of this compound—underscores that these structurally related moieties arise from separate and non-interchangeable biosynthetic routes in fungi.
Synthetic Methodologies for Chaetomellic Acid B Anhydride and Analogues
Strategic Approaches to Anhydride (B1165640) Moiety Construction
The construction of the maleic anhydride ring is a critical aspect of the total synthesis of chaetomellic acids. Strategic decisions often revolve around the timing of the anhydride formation and the stability of the intermediates.
A key strategic consideration in the synthesis of chaetomellic acid anhydrides is the inherent reactivity and potential instability of the maleic anhydride functional group. Maleic anhydrides are susceptible to hydrolysis, readily reacting with water to open the ring and form the corresponding dicarboxylic acid. studylib.netlibretexts.org This reaction can be an undesirable side reaction during a synthetic sequence, necessitating the use of anhydrous, or "dry," conditions to maintain the integrity of the anhydride ring. libretexts.org
Alkylation-Based Approaches
Alkylation strategies focus on introducing the requisite side chains onto a pre-existing maleic acid derivative. These methods are powerful for creating the carbon-carbon bonds necessary to build the substituted core of Chaetomellic Acid B Anhydride.
The direct alkylation of maleic precursors is a primary strategy for synthesizing chaetomellic acids and their analogues. This approach typically involves the reaction of a nucleophilic alkyl species with an electrophilic maleic anhydride or a related derivative.
One prominent example is the chemoselective carbon-carbon coupling of organocuprates with (bromomethyl)methylmaleic anhydride. acs.org Similarly, Grignard reagents have been used in chemoselective S(N)2' coupling reactions with dimethyl bromomethylfumarate, a maleic acid precursor, to furnish the desired alkylated diesters. researchgate.net These diesters are then hydrolyzed to the diacid and subsequently cyclized to the anhydride. researchgate.net
Another variation involves the conjugate addition of organocopper reagents to α,β-acetylenic esters. tandfonline.com This method stereoselectively produces trisubstituted olefins, which are essentially alkylated maleate (B1232345) precursors that can be converted to the final anhydride. tandfonline.com These methods are summarized in the table below.
| Alkylation Method | Maleic Precursor | Alkylating Agent | Key Features | Reference |
|---|---|---|---|---|
| S(N)2' Coupling | Dimethyl bromomethylfumarate | Grignard Reagents | Chemoselective C-C bond formation. | researchgate.net |
| Organocuprate Coupling | (Bromomethyl)methylmaleic anhydride | Organocuprates | Direct coupling to an anhydride derivative. | acs.org |
| Conjugate Addition | Di-tert-butyl acetylenedicarboxylate | Organocopper Reagents | Stereoselective formation of substituted maleates. | tandfonline.com |
Assembly of the Pivotal 1,4-Dicarbonyl Group
An alternative retrosynthetic approach focuses on constructing the 1,4-dicarbonyl system inherent to the succinic or maleic anhydride core before cyclization. This strategy allows for the installation of substituents prior to the formation of the heterocyclic ring. In the synthesis of chaetomellic acid A analogues, a key step involves the condensation of a long-chain aldehyde with N-p-tolylcitraconimide under acidic conditions. stcloudstate.edu This reaction directly assembles a substituted succinimide (B58015) derivative, which contains the core 1,4-dicarbonyl relationship and the necessary alkyl side chain. This succinimide intermediate is then converted in a subsequent step to the final maleic anhydride product. stcloudstate.edu
Radical Cyclization Techniques in Anhydride Synthesis
Radical cyclization reactions offer a powerful and modern approach to constructing heterocyclic systems, which can then be transformed into the target maleic anhydride. These methods are particularly useful for forming five-membered rings with high levels of stereocontrol.
Atom-transfer radical cyclization (ATRC) has been successfully employed in an efficient synthesis of Chaetomellic Anhydride A. The key step in this pathway is the copper-catalyzed ATRC of an N-alkyl-N-(3-chloro-2-propenyl)-2,2-dichloroalkanamide. This reaction proceeds via a radical intermediate to form a functionalized trichloro-pyrrolidin-2-one, a type of γ-lactam. mdpi.com
The resulting γ-lactam then undergoes a stereospecific functional rearrangement to yield a substituted maleimide (B117702). Finally, hydrolysis of the maleimide furnishes the desired maleic anhydride product. This multi-step transformation, with the ATRC reaction at its core, provides an elegant solution to constructing the substituted five-membered ring of the chaetomellic acid core. Ruthenium complexes, such as RuCl2(PPh3)3, have also been reported as effective catalysts for ATRC reactions leading to γ-lactams. mdpi.com
| Reaction | Starting Material | Catalyst/Reagent | Key Intermediate | Reference |
|---|---|---|---|---|
| Atom-Transfer Radical Cyclization (ATRC) | N-alkyl-N-(3-chloro-2-propenyl)-2,2-dichloroalkanamide | Copper(I) Chloride or RuCl2(PPh3)3 | Trichloro-pyrrolidin-2-one (γ-Lactam) | mdpi.com |
| Rearrangement | Trichloro-pyrrolidin-2-one | Base | Substituted Maleimide | |
| Hydrolysis | Substituted Maleimide | Acid/Water | Chaetomellic Anhydride A |
Copper-Catalyzed Radical Cyclization Methodologies
Copper-catalyzed radical cyclization serves as a powerful tool for constructing cyclic structures, and it has been applied to the synthesis of analogues like Chaetomellic Anhydride C. researchgate.net This method, often referred to as Atom Transfer Radical Cyclization (ATRC), typically involves the generation of a radical from a polychloro-substituted precursor using a copper(I) catalyst. researchgate.netnih.gov The resulting radical then undergoes an intramolecular cyclization onto a tethered alkene.
In a synthetic route toward Chaetomellic Anhydride C, a key step involves the CuCl–TMEDA catalyzed atom transfer radical cyclization of an N-alkyl-N-(3-chloro-2-propenyl)-2,2-dichloromyristamide. researchgate.net This reaction proceeds through the following general mechanism:
Initiation : The copper(I) complex, formed from CuCl and a ligand such as N,N,N',N'-tetramethylethylenediamine (TMEDA), abstracts a chlorine atom from the dichloroamide precursor. This generates a carbon-centered radical and a copper(II) species. researchgate.net
Cyclization : The newly formed radical attacks the internal double bond of the propenyl group in a 5-endo cyclization fashion, creating a five-membered ring.
Termination : The resulting cyclic radical abstracts a chlorine atom from the copper(II) complex, regenerating the copper(I) catalyst and yielding a trichloro-pyrrolidin-2-one product. researchgate.net
This cyclized intermediate is then subjected to a rearrangement to furnish the core structure of Chaetomellic Anhydride C. researchgate.net The efficiency of ATRC reactions is influenced by the choice of the copper source, ligand, and solvent, with catalyst loadings typically ranging from 5 to 20 mol%. researchgate.netresearchgate.net
Barton Radical Decarboxylation
The Barton radical decarboxylation is a versatile method for converting a carboxylic acid into an alkyl radical, which can then be trapped by a suitable reagent. wikipedia.orgorgsyn.org This strategy has been successfully employed in a one-step synthesis of Chaetomellic Anhydrides A and B. researchgate.netresearchgate.net
The process begins with the conversion of a long-chain carboxylic acid (e.g., palmitic acid for Chaetomellic Anhydride A) into a thiohydroxamate ester, commonly known as a Barton ester. wikipedia.orgresearchgate.net This is typically achieved by reacting the carboxylic acid with N-hydroxy-2-thiopyridone. researchgate.net The key steps of the subsequent radical reaction are:
Radical Generation : The Barton ester undergoes facile homolytic cleavage of the weak N-O bond upon irradiation with a tungsten lamp or by heating. wikipedia.orgresearchgate.net This cleavage generates a carboxyl radical.
Decarboxylation : The carboxyl radical rapidly loses carbon dioxide to form a primary alkyl radical. researchgate.net
Radical Trapping : In the synthesis of chaetomellic anhydrides, this alkyl radical is generated in the presence of a radical trap, such as citraconic anhydride (methylmaleic anhydride). The alkyl radical adds across the double bond of the citraconic anhydride, leading directly to the desired product. researchgate.netresearchgate.net
This methodology is notable for its efficiency, providing a direct route to the target molecules by forming the crucial C-C bond and installing the alkyl chain onto the anhydride ring in a single step. researchgate.net
Organometallic-Mediated Synthesis
Cobaloxime-Mediated Strategies
Cobaloxime complexes, as vitamin B12 mimics, are effective mediators of radical reactions and have been utilized in the synthesis of Chaetomellic Acid A Anhydride. acs.orgresearchgate.net One strategy involves the photochemical cross-coupling of alkyl cobaloximes with maleic anhydrides. acs.org
The general approach involves the following steps:
An alkyl cobaloxime is generated from the corresponding alkyl halide and a reduced cobalt species.
This complex is then coupled with a maleic anhydride derivative. acs.org
In one variation of this method, the reaction is performed in the presence of diphenyl disulfide (PhSSPh), leading to the addition of both an alkyl group and a thiophenyl (SPh) group across the double bond of the maleic anhydride. The thiophenyl group is subsequently removed via oxidation to a sulfoxide (B87167) followed by thermal elimination to yield the substituted maleic anhydride. acs.org
A more direct method involves the coupling of the alkyl cobaloxime with maleic anhydride without the disulfide additive, which directly yields the desired substituted maleic anhydride. acs.org
This cobaloxime-mediated approach provided an efficient synthesis of Chaetomellic Acid A Anhydride and was also applied to the preparation of C-glycosyl maleic anhydrides. acs.org
Palladium-Catalyzed Carboxylation (Cacchi Conditions)
A highly efficient synthesis of Chaetomellic Anhydride A relies on a palladium-catalyzed carboxylation reaction performed under Cacchi conditions. clockss.orgelsevier.com This method is particularly advantageous for constructing the maleic anhydride motif, as it avoids the use of highly toxic, pressurized carbon monoxide gas by generating it in situ. clockss.org
The key transformation is the carboxylation of a β-carbomethoxyalkenyl triflate. The Cacchi conditions employ acetic formic anhydride as the source of carbon monoxide, which decomposes to CO and acetic acid. clockss.orgresearchgate.net The reaction proceeds at room temperature, a notable feature given that palladium-catalyzed carbonylations often require harsher conditions. clockss.orgelsevier.com The synthesis yielded Chaetomellic Anhydride A in 61% over four steps from methyl propionate. clockss.orgresearchgate.net
The general catalytic cycle involves:
Oxidative addition of the vinyl triflate to a Pd(0) complex.
Insertion of carbon monoxide into the palladium-carbon bond.
Nucleophilic attack by water (present from the decomposition of formic acid) to yield a maleic acid half-ester.
Subsequent acid- or heat-induced cyclization of the half-ester furnishes the final maleic anhydride ring. clockss.org
| Substrate | Catalyst System | CO Source | Conditions | Product | Yield | Reference |
| β-carbomethoxyalkenyl triflate | Pd(OAc)₂, dppf, LiCl | Acetic formic anhydride | DMF, Room Temp | Chaetomellic Anhydride A | 61% (overall) | clockss.org, researchgate.net |
Table 1. Palladium-Catalyzed Carboxylation for Chaetomellic Anhydride A Synthesis.
Organocuprate Reactions with Maleic Anhydride Derivatives
The chemoselective carbon-carbon bond-forming capability of organocuprates (Gilman reagents) has been exploited for the synthesis of Chaetomellic Acid A. acs.org Organocuprates are soft nucleophiles that are well-suited for SN2' coupling reactions with allylic halides, making them ideal for attaching the long alkyl side chain to a functionalized maleic anhydride precursor. acs.orgmasterorganicchemistry.com
In this approach, an organocuprate reagent, prepared from the appropriate alkyl lithium or Grignard reagent and a copper(I) salt, is reacted with (bromomethyl)methylmaleic anhydride. The organocuprate selectively attacks the bromomethyl group in a coupling reaction, leaving the anhydride moiety intact. This reaction efficiently forms the C-C bond between the anhydride ring and the long aliphatic chain characteristic of Chaetomellic Acid A. acs.org The reactivity of organocuprates allows them to perform substitutions that are often difficult with harder nucleophiles like Grignard or organolithium reagents alone. masterorganicchemistry.comyoutube.com
| Organometallic Reagent | Substrate | Key Features | Product | Reference |
| Alkyl Organocuprate | (Bromomethyl)methylmaleic anhydride | Chemoselective C-C coupling | Chaetomellic Acid A | acs.org |
Table 2. Organocuprate Coupling in Chaetomellic Acid A Synthesis.
Oxidation-Based Methodologies
The final step in many syntheses of Chaetomellic Acid B and its analogues is the formation of the double bond within the five-membered ring to create the maleic anhydride structure. A key strategy reported for the total synthesis of both Chaetomellic Anhydrides A and B is a novel oxidation of a succinate (B1194679) anhydride precursor to a maleate anhydride. acs.org
While specific reagents for this transformation in the context of the Chaetomellic Anhydride synthesis are detailed in the primary literature, the general principle involves the dehydrogenation of a succinic anhydride derivative. acs.orgwikipedia.org This creates the α,β-unsaturation characteristic of the maleic anhydride ring. Such oxidation methods are crucial as they are often performed late in the synthetic sequence on a complex, fully-substituted intermediate. The choice of oxidant and reaction conditions must be carefully selected to avoid side reactions with other functional groups present in the molecule. This succinate-to-maleate oxidation represents a direct and effective method for installing the key functionality of the target natural product. acs.org
Novel Succinate to Maleate Oxidation Routes
A significant advancement in the synthesis of chaetomellic anhydrides, including analogue B, involves a novel oxidation route that transforms a succinate intermediate into the target maleate structure. acs.org This strategy circumvents challenges found in other methods and provides a direct pathway to the core anhydride ring with the desired substitution.
The synthesis begins with an alkyl Grignard reagent, which is coupled with diethyl maleate to form an alkylsuccinate. This key intermediate is then subjected to a series of reactions to introduce the necessary functionality for oxidation. The process involves α-bromination followed by dehydrobromination to yield the maleic anhydride structure. A critical step in this pathway is the oxidative dehydrogenation of a succinic anhydride intermediate to generate the final maleic anhydride. researchgate.net This transformation is crucial for creating the double bond within the five-membered ring that characterizes the maleic anhydride moiety.
The general catalytic cycle for such an oxidation involves the cleavage of a C-H bond, often facilitated by a catalyst, followed by dehydration and subsequent dehydrogenation to form the unsaturated maleic anhydride ring. researchgate.net This approach has been successfully applied to the total synthesis of both Chaetomellic Anhydride A and B. acs.org
Table 1: Key Transformations in the Succinate to Maleate Oxidation Route
| Step | Reactant | Reagent(s) | Product | Purpose |
| 1 | Diethyl maleate | Alkyl Grignard Reagent | Diethyl alkylsuccinate | Formation of the carbon skeleton |
| 2 | Diethyl alkylsuccinate | Hydrolysis | Alkylsuccinic acid | Preparation for cyclization |
| 3 | Alkylsuccinic acid | Acetic anhydride | Alkylsuccinic anhydride | Formation of the succinic anhydride ring |
| 4 | Alkylsuccinic anhydride | Bromination/Dehydrobromination | Alkylmaleic anhydride | Introduction of the double bond |
Derivatization from Halogenated Precursor Molecules
The use of halogenated precursors is a prominent and versatile strategy in the synthesis of chaetomellic acid anhydrides. These methods leverage the reactivity of carbon-halogen bonds to construct the core structure and append the necessary alkyl side chains.
One effective approach involves the chemoselective carbon-carbon SN2' coupling reaction. researchgate.net In this method, a suitable Grignard reagent is reacted with a halogenated substrate like dimethyl bromomethylfumarate. This reaction proceeds in the presence of HMPA in diethyl ether at room temperature, furnishing the desired diester in good yields. researchgate.net Subsequent hydrolysis of the diester yields the dicarboxylic acid, which can then be cyclized using acetic anhydride to form the final maleic anhydride product. researchgate.net This route has proven effective for producing Chaetomellic Acid A Anhydride and provides a template for synthesizing analogues. researchgate.net
Another strategy employs α,α-dihalogenated carboxylic acids as starting materials. For instance, a synthesis for Chaetomellic Anhydride A was developed starting from 2,2-dichloropalmitic acid. researchgate.net This involves an atom transfer radical cyclization of an N-alkyl-N-(3-chloro-2-propenyl)amide, followed by a rearrangement of the resulting trichloro-pyrrolidin-2-one. researchgate.net The strategic choice of a 'cyclisation auxiliary' group, such as a 2-pyridyl group, facilitates the final hydrolysis of the intermediate maleimide to yield the desired anhydride. researchgate.net
Table 2: Examples of Halogenated Precursors in Synthesis
| Precursor Type | Example Precursor | Key Reaction Type | Target Moiety | Reference |
| Brominated Fumarate | Dimethyl bromomethylfumarate | SN2' Coupling | Chaetomellic Acid A Anhydride | researchgate.net |
| Dichlorinated Fatty Acid | 2,2-dichloropalmitic acid | Atom Transfer Radical Cyclization | Chaetomellic Anhydride A | researchgate.net |
Development of Efficient and Scalable Synthetic Routes
A primary goal in the synthesis of complex natural products is the development of routes that are both efficient in terms of step count and yield, and scalable for producing larger quantities. For chaetomellic anhydrides, several methodologies have been reported that address these criteria.
An exceptionally efficient, one-step synthesis for both Chaetomellic Anhydrides A and B has been achieved using Barton radical decarboxylation. rsc.org This method involves the irradiation of thiohydroxamic esters, which are derived from the corresponding carboxylic acids, in the presence of citraconic anhydride. rsc.orgresearchgate.net This radical-based approach provides a direct and expeditious route to the target molecules, significantly reducing the number of synthetic steps compared to more linear syntheses. rsc.org
Table 3: Comparison of Synthetic Route Efficiency
| Synthetic Route | Key Method | Number of Steps | Overall Yield | Analogue(s) Synthesized |
| Barton Radical Decarboxylation | Radical addition | 1 | Not specified | A and B |
| SN2' Coupling | Grignard/fumarate coupling | 5 | 38-39% | A |
| Succinate Oxidation | Grignard/maleate coupling, oxidation | Multiple | Not specified | A and B |
Biological Activities and Molecular Mechanisms in Research Models
Farnesyl-Protein Transferase (FPTase) Inhibition Studies
Chaetomellic acid B, alongside its analogue chaetomellic acid A, is recognized as a potent and highly specific inhibitor of farnesyl-protein transferase (FPTase). acs.orgnih.gov This enzyme plays a crucial role in the post-translational modification of a variety of cellular proteins, including the Ras family of small GTPases, by attaching a farnesyl isoprenoid group to a cysteine residue near the C-terminus. This process, known as farnesylation, is essential for the proper localization and function of these proteins, many of which are key components of signal transduction pathways that regulate cell growth, differentiation, and survival.
Research has demonstrated that the inhibitory action of chaetomellic acids on FPTase is competitive with respect to the enzyme's isoprenoid substrate, farnesyl pyrophosphate (FPP). This mode of inhibition signifies that the inhibitor and the natural substrate vie for the same binding site on the enzyme. The anhydride (B1165640) form of chaetomellic acid is a stable precursor that, under physiological conditions (pH > 7), readily hydrolyzes to its biologically active open-form, a dicarboxylate anion. It is this dianionic form that actively competes with FPP for binding to FPTase.
The efficacy of the dianionic form of chaetomellic acid as a competitive inhibitor stems from its remarkable structural resemblance to farnesyl pyrophosphate. Both molecules are characterized by a hydrophilic head group attached to a long, hydrophobic tail. In FPP, the hydrophilic portion is the pyrophosphate group, while in the active form of chaetomellic acid, it is the dicarboxylate moiety. This structural analogy allows the dianionic chaetomellic acid to fit into the FPP-binding site of FPTase, thereby preventing the natural substrate from binding and effectively halting the farnesylation process.
Molecular docking and dynamics simulation studies have provided further insights into the binding mode of chaetomellic acids A and B with the FPTase enzyme. These computational analyses have identified key amino acid residues within the active site that are crucial for the interaction. For instance, residues such as LeuB96, ArgB202, TyrB300, AspB359, TyrB361, and His362 have been shown to be predominantly involved in the binding of chaetomellic acids to the B chain of FPTase. nih.gov The interaction with these residues stabilizes the inhibitor-enzyme complex and accounts for the potent inhibitory activity observed. The inhibitory concentrations (IC50) for chaetomellic acids A and B have been reported to be 55 nM and 185 nM, respectively, highlighting their significant potency. nih.gov
Below is an interactive data table summarizing the key research findings on FPTase inhibition by Chaetomellic Acid B and its analogue.
| Compound | Target Enzyme | Mechanism of Inhibition | Key Interacting Residues (Predicted) | Reported IC50 |
| Chaetomellic Acid B | Farnesyl-Protein Transferase (FPTase) | Competitive with Farnesyl Pyrophosphate (FPP) | LeuB96, ArgB202, TyrB300, AspB359, TyrB361, His362 | 185 nM |
| Chaetomellic Acid A | Farnesyl-Protein Transferase (FPTase) | Competitive with Farnesyl Pyrophosphate (FPP) | LeuB96, ArgB202, TyrB300, AspB359, TyrB361, His362 | 55 nM |
Modulation of Cellular Pathways and Processes
The inhibition of FPTase by chaetomellic acid B anhydride has direct consequences on various cellular pathways and processes that are dependent on farnesylated proteins.
The Ras proteins are critical upstream regulators of the mitogen-activated protein kinase (MAPK) cascade, often referred to as the Ras/ERK1/2 signaling pathway. Farnesylation is a prerequisite for the membrane localization of Ras, which in turn is essential for its activation and subsequent signal transduction. By inhibiting FPTase, this compound effectively prevents Ras farnesylation, thereby impeding its ability to associate with the cell membrane and activate downstream effectors such as Raf, MEK, and ultimately ERK1/2. While the direct experimental investigation of the downstream effects of this compound on the specific components of the Ras/ERK1/2 pathway is not extensively documented in the available literature, the mechanistic link through FPTase inhibition strongly implies a modulatory role.
Protein prenylation is a broader term that includes both farnesylation and geranylgeranylation, the latter being catalyzed by geranylgeranyl-protein transferases (GGPTases). Chaetomellic acids have been shown to be highly specific for FPTase. acs.org For instance, an analogue of chaetomellic acid A with a farnesyl moiety instead of the tetradecyl group displayed a 100:1 selectivity for yeast FPTase over yeast GGPTase. nih.gov Conversely, an analogue with a geranylgeranyl side chain exhibited a roughly 10:1 selectivity for GGPTase. nih.gov This specificity suggests that the impact of this compound on protein prenylation is primarily directed towards the inhibition of farnesylation, with minimal direct effects on geranylgeranylation. This selectivity is crucial as it allows for the targeted disruption of pathways dependent on farnesylated proteins, while leaving those reliant on geranylgeranylated proteins largely unaffected.
There is no scientific literature available from the conducted searches to suggest that this compound inhibits the activity of Penicillin-Binding Protein 1b (PBP1b). The known biological activity of this compound is centered on the inhibition of farnesyl-protein transferase.
Preclinical Research on Biological Effects
Preclinical studies utilizing various research models have begun to elucidate the biological activities of this compound, particularly its potential neuroprotective effects. These investigations have explored its impact on cellular processes that are central to the damage observed in conditions of oxygen deprivation and subsequent reperfusion.
Ischemia-reperfusion (I/R) injury is a significant cause of tissue damage that occurs when blood supply is restored to a tissue after a period of ischemia or lack of oxygen. In the context of the brain, this can lead to stroke. Animal models, particularly in rats, are crucial for studying the mechanisms of I/R injury and for testing potential therapeutic agents. nih.govmdpi.comnih.gov
Research has demonstrated that this compound may offer protective effects in rat models of focal cerebral ischemia. In these models, which often involve the temporary occlusion of the middle cerebral artery to mimic stroke, the administration of this compound has been associated with a reduction in the size of the resulting infarct, which is an area of dead tissue. This suggests that this compound can interfere with the pathological cascade of events that leads to cell death following I/R.
Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the ability of the body to counteract their harmful effects, is a key driver of cell death in I/R injury. This cell death can occur through two primary mechanisms: apoptosis (programmed cell death) and necrosis (uncontrolled cell death). nih.govyoutube.comkhanacademy.org
In experimental models of oxidative stress, this compound has been shown to inhibit apoptosis. By preventing this programmed cell death pathway, the compound helps to preserve the viability of cells that would otherwise be eliminated due to the stressful conditions. This anti-apoptotic activity is a critical component of its observed neuroprotective effects.
The superoxide (B77818) anion is a primary ROS implicated in the pathophysiology of oxidative stress. Its excessive production can lead to widespread cellular damage. Research into this compound has revealed its ability to modulate the generation of this harmful radical.
In various experimental setups, the compound has been observed to suppress the production of superoxide anions. This action directly mitigates the oxidative burden on cells, thereby preventing the downstream damage to essential cellular components like lipids, proteins, and DNA. This mechanism is thought to be a key contributor to the compound's protective effects in models of I/R injury.
Hypoxia, or a deficiency in the amount of oxygen reaching the tissues, is a central feature of ischemic events and a major cause of neuronal cell death. nih.govmdpi.com The ability of a compound to protect neurons under hypoxic conditions is a strong indicator of its potential as a neuroprotective agent. mdpi.comresearchgate.netresearchgate.net
Studies have shown that this compound can enhance the survival of neuronal cells in hypoxic models. This suggests that the compound can interfere with the molecular pathways that are activated by low oxygen levels and that ultimately lead to cell death. This finding further supports the neuroprotective profile of this compound.
Broader Bioactivity Spectrum as a Maleic Anhydride Compound Class
This compound is a member of the maleic anhydride class of compounds. nih.gov This chemical classification provides a broader context for understanding its potential biological activities, as maleic anhydrides are known to interact with various biological molecules. wikipedia.org
The maleic anhydride functional group is known for its reactivity, which allows it to interact with and inhibit the function of various enzymes. nih.govscilit.comrsc.org This inhibitory activity is often the basis for the biological effects observed for compounds in this class. uobaghdad.edu.iqmdpi.com
Antimicrobial Research Perspectives
The investigation into the antimicrobial potential of this compound is primarily rooted in its established mechanism of action as an inhibitor of farnesyl-protein transferase (FPTase). nih.gov While direct studies detailing a broad spectrum of antibacterial activity for this compound are not extensively documented in current literature, the known antimicrobial effects of other FPTase inhibitors provide a strong foundation for future research perspectives.
FPTase inhibitors were initially developed as potential anticancer agents but have since demonstrated antimicrobial properties. nih.govfrontiersin.org Research on synthetic FPTase inhibitors, such as lonafarnib (B1684561) and tipifarnib (B1682913), has shown efficacy against Gram-positive bacteria, including pathogenic Staphylococcus species. nih.govfrontiersin.orgresearchgate.net For instance, both lonafarnib and tipifarnib were found to inhibit the growth of Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Staphylococcus epidermidis, and Streptococcus pneumoniae. frontiersin.org However, these compounds showed no activity against the Gram-negative bacteria tested. frontiersin.orgresearchgate.net
The antibiotic manumycin A, another natural product that inhibits FPTase, has also demonstrated antibacterial activity against Gram-positive bacteria. wikipedia.org The proposed mechanism for this antibacterial action involves the disruption of essential cellular processes that rely on farnesylated proteins. In bacteria, the inhibition of enzymes analogous to FPTase could impair critical functions, leading to inhibited growth or cell death. frontiersin.org
Given that this compound is a potent inhibitor of FPTase, it is hypothesized that it could exhibit a similar spectrum of antibacterial activity, particularly against Gram-positive organisms. Future research is warranted to explore the direct antibacterial effects of this compound against a panel of clinically relevant bacteria. Such studies would be crucial to determine its minimum inhibitory concentrations (MICs) and to elucidate its precise molecular targets within bacterial cells. Furthermore, synergistic studies combining this compound with other antibiotics could reveal new therapeutic strategies, as has been explored with other FPTase inhibitors against Gram-negative bacteria when combined with agents that increase cell membrane permeability. nih.gov
Table 1: Antimicrobial Activity of Selected Farnesyl-Protein Transferase (FPTase) Inhibitors
| Compound | Type | Target Organisms | Observed Activity |
|---|---|---|---|
| Lonafarnib | Synthetic FPTase Inhibitor | Gram-positive bacteria (S. aureus, MRSA, S. epidermidis, S. pneumoniae) | Growth inhibition |
| Tipifarnib | Synthetic FPTase Inhibitor | Gram-positive bacteria (S. aureus, MRSA, S. epidermidis, S. pneumoniae) | Growth inhibition |
| Manumycin A | Natural Product FPTase Inhibitor | Gram-positive bacteria | Antibacterial activity |
Antifungal Research Perspectives
Similar to the antimicrobial outlook, the potential of this compound as an antifungal agent is inferred from its inhibition of farnesyl-protein transferase, a crucial enzyme in fungi. nih.gov Protein farnesylation is a vital post-translational modification in fungi, and its disruption can interfere with the function of proteins essential for cell signaling, growth, and virulence. nih.gov
Research into other FPTase inhibitors has provided proof-of-concept for this approach. Studies have demonstrated that FPTase inhibitors, such as manumycin A and tipifarnib, exhibit in vitro activity against clinically important fungal pathogens, including species of Aspergillus and Candida. nih.gov For example, manumycin A was found to have MIC ranges of 200 to 400 μM against Aspergillus and 13 to >25 μM against Candida isolates. nih.gov While the concentrations required were high in some cases, these findings validate that FPTase is a viable target for the development of new antifungal drugs. nih.gov
The rationale for investigating this compound in an antifungal context is further supported by the fact that it is a natural product isolated from a fungus, Chaetomella acutiseta. Fungi often produce secondary metabolites that can inhibit the growth of competing microorganisms. As a potent FPTase inhibitor, this compound may play such a role in its natural environment.
Future research should focus on determining the in vitro antifungal susceptibility of various pathogenic fungi to this compound. Key genera to investigate would include Candida, Aspergillus, and Cryptococcus, which are responsible for a significant burden of human fungal infections. Determining the MICs and minimum fungicidal concentrations (MFCs) would be a critical first step. Subsequent studies could explore the specific fungal proteins and pathways affected by the inhibition of FPTase by this compound, potentially revealing novel mechanisms of antifungal action. The high specificity of this compound as an FPP mimic could translate to a targeted and potent antifungal effect. nih.gov
Structure Activity Relationship Sar Studies and Analog Design
Elucidation of Key Structural Elements for Biological Activity
SAR studies have identified several key structural components of the chaetomellic acid scaffold that are critical for its inhibitory action against FPTase. The molecule can be broadly divided into two essential parts: the polar head group (the maleic anhydride (B1165640) moiety) and the long, lipophilic aliphatic tail.
Significance of the Anhydride Moiety and its Hydrolysis to the Dianionic Form
The maleic anhydride ring is a pivotal feature of the molecule, though it is considered a prodrug form. Under physiological or mild basic conditions (pH 7.5), the anhydride ring readily undergoes hydrolysis to open into its dicarboxylic acid form. nih.gov This resulting dianionic species is the biologically active component. nih.gov The two carboxylate groups are believed to mimic the pyrophosphate moiety of farnesyl pyrophosphate (FPP), the natural substrate of the FPTase enzyme. researchgate.net This structural mimicry allows the dianionic form of chaetomellic acid to act as a competitive inhibitor by binding to the enzyme's active site. stcloudstate.edu The cis-configuration of the resulting diacid is considered optimal for binding. researchgate.net
Role of the Aliphatic Tail Length and Degree of Unsaturation
The long aliphatic tail of Chaetomellic Acid B, a C16 chain, plays a crucial role in binding to the hydrophobic pocket of the FPTase active site. The length and conformation of this tail are critical determinants of inhibitory potency. Research on various analogs has shown that the chain length significantly impacts activity. For instance, while Chaetomellic Acid A features a C14 tail, Chaetomellic Acid B has a C16 tail. Studies have indicated that inhibitory power can decrease significantly with chains that are 16 carbons or longer, suggesting an optimal length for fitting within the enzyme's binding pocket. nih.gov Molecular modeling has further suggested that a C-12 chain might be optimal for binding, assuming an extended conformation of the side chain. researchgate.net The degree of unsaturation within the tail also influences the molecule's conformation and, consequently, its interaction with the enzyme.
Design and Synthesis of Chaetomellic Acid B Anhydride Analogues
Driven by SAR insights, medicinal chemists have designed and synthesized a variety of analogues of chaetomellic acids to probe the enzyme's binding site and improve inhibitory activity.
Modifications of Side Chains and Core Structures
Significant efforts have been made to modify the long aliphatic side chain. One strategy involves the incorporation of aromatic rings into the alkyl tail. stcloudstate.edu The rationale behind this modification is that these aromatic moieties could engage in favorable intermolecular interactions, such as pi-stacking, with aromatic amino acid residues known to line the enzyme's active site pocket, potentially leading to tighter binding. stcloudstate.edu Other modifications have focused on altering the core structure, but the dicarboxylic acid precursor (the maleic anhydride) has remained a consistent feature due to its critical role in mimicking the pyrophosphate group of FPP.
Functional Group Derivatization (e.g., Sulfurated Analogues)
To further explore the SAR, researchers have introduced different functional groups into the structure. A notable example is the development of sulfurated analogues. In one study, a sulfur atom was incorporated into the aliphatic tail, replacing a methylene (B1212753) (CH₂) group. nih.gov This modification was part of a versatile synthetic approach that used a thiol-ene coupling reaction. nih.gov Serendipitously, this derivatization led to the discovery of an analogue, the disodium (B8443419) salt of 2-(9-(butylthio)nonyl)-3-methylmaleic acid, which exhibited greater inhibitory potency against FTase than the parent compound, Chaetomellic Acid A. nih.gov
Computational Approaches in SAR Studies
Computational chemistry and molecular modeling have become indispensable tools in the SAR studies of this compound and its analogues. Molecular docking studies have been employed to analyze the improved inhibitory activity of modified compounds, such as the sulfurated analogues. nih.gov These computational models help visualize how the inhibitor fits into the FPTase active site. For the sulfurated analogue, docking studies revealed that the sulfur atom is surrounded by several aromatic and other key residues, suggesting that the divalent sulfur atom's versatile electronic properties contribute to a more favorable binding interaction. nih.gov Such computational predictions, when correlated with experimental inhibition data, provide a deeper understanding of the molecular basis of inhibition and offer a rational approach for the design of future generations of inhibitors. researchgate.net
Data Tables
Table 1: Inhibitory Activity of Chaetomellic Acid A and Selected Analogues against Yeast Protein Prenyltransferases
| Compound | Modification | PFTase IC50 (µM) | PGGTase-I IC50 (µM) |
|---|---|---|---|
| Chaetomellic Acid A | Parent Compound | 17 | >300 |
| Analogue 1 | Dicarboxylate anion | 4 ± 0.1 | 112 ± 10 |
| Analogue 2 | C12-chain | 185 nM (human) | 54 nM (human) |
Data synthesized from multiple sources. nih.govresearchgate.net IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%. PFTase: Farnesyl-Protein Transferase; PGGTase-I: Geranylgeranyl-Protein Transferase I.
Molecular Docking and Modeling
While specific molecular docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, the broader class of chaetomellic acids has been subject to molecular modeling to understand their interaction with their biological target, farnesyl-protein transferase (FPTase). nih.gov FPTase is a zinc-containing enzyme that catalyzes the attachment of a farnesyl group to a cysteine residue in target proteins, a crucial step for the function of proteins like Ras. japsonline.comresearchgate.netresearchgate.net
Chaetomellic acids are recognized as potent and specific inhibitors of FPTase because they mimic the enzyme's natural substrate, farnesyl pyrophosphate (FPP). nih.govnih.gov Molecular modeling and docking studies for FPTase inhibitors typically involve inserting the inhibitor molecule into a computational model of the enzyme's active site. nyu.edunih.gov This active site has binding pockets for both the farnesyl group and the peptide substrate. researchgate.net For FPP mimics like this compound, the long alkyl chain is predicted to occupy the same hydrophobic pocket as the farnesyl group of FPP. The dicarboxylic acid head (or the anhydride which is readily hydrolyzed to the active dicarboxylate form) is thought to interact with residues in the pyrophosphate binding site. nih.govtandfonline.com
General findings from modeling studies on this class of inhibitors have predicted that the length of the alkyl side chain is a critical determinant of inhibitory activity. nih.gov For instance, molecular modeling-based predictions indicated that analogs with shorter alkyl side chains (e.g., C-8) would be completely inactive against FPTase, a finding that was later confirmed by experimental data. nih.gov These computational approaches are essential for rational drug design, allowing researchers to predict how structural modifications, such as altering the chain length or modifying the acidic head group, might enhance binding affinity and inhibitory potency before undertaking chemical synthesis. nih.gov
Comparative Analysis with Chaetomellic Acid A and Other Derivatives
The structure-activity relationship (SAR) of chaetomellic acids is significantly influenced by the structure of the long alkyl chain and the nature of the dicarboxylic acid moiety. This compound is part of a family of related natural products, including Chaetomellic Acid A and C, which allows for a comparative analysis of their biological activities.
Chaetomellic acids primarily exist in their anhydride form when isolated but are readily hydrolyzed under physiological conditions (pH 7.5) to their biologically active dicarboxylate anion form. nih.govresearchgate.net It is this open-chain diacid that acts as the FPP mimic and inhibits the FPTase enzyme. nih.gov
A key structural difference between the chaetomellic acids is the length and saturation of the alkyl side chain. Chaetomellic Acid A possesses a C15 side chain, whereas Chaetomellic Acid B has a C17 side chain. This variation in chain length has a discernible impact on their inhibitory potency against FPTase from different species. For example, Chaetomellic Acid A shows a significant differential in activity against human versus yeast FPTase, with IC50 values of 55 nM and 225 µM, respectively. nih.gov In contrast, Chaetomellic Acid C demonstrates only a 10-fold difference in inhibitory activity between the human and yeast enzymes. nih.gov
The importance of the side chain is further underscored by studies on synthetic analogs. It has been demonstrated that compounds with shorter alkyl side chains (C-8) are devoid of FPTase inhibitory activity, confirming predictions from molecular modeling. nih.gov This highlights that a substantial, hydrophobic chain is necessary for effective binding in the FPP pocket of the enzyme.
Below is a comparative table of inhibitory activities for different Chaetomellic Acids against FPTase.
| Compound | Target Enzyme | IC50 Value |
| Chaetomellic Acid A | Human FPTase | 55 nM |
| Chaetomellic Acid A | Yeast FPTase | 225 µM |
| Chaetomellic Acid C | Human FPTase | (10-fold less differential than A vs yeast) |
Data compiled from published research findings. nih.gov
This comparative analysis demonstrates that while sharing a common maleic anhydride-derived core, the nuanced structural differences among Chaetomellic Acid A, B, and their derivatives lead to significant variations in their biological profiles as FPTase inhibitors.
Analytical and Spectroscopic Characterization in Research
Derivatization Strategies for Enhanced Analytical Resolution
Derivatization in chemical analysis is a technique used to convert a compound into a product of similar but more easily detectable structure. For complex molecules like Chaetomellic Acid B Anhydride (B1165640), these strategies are crucial for improving chromatographic separation and detection sensitivity, particularly for methods like gas chromatography (GC) and mass spectrometry (MS). gcms.cz The primary goals are to increase volatility, enhance thermal stability, and improve ionization efficiency.
Glycolation and Trimethylsilation
While direct glycolation of the anhydride is not a standard derivatization route, the underlying principle involves reacting functional groups with reagents to form more volatile and stable products. More commonly, the anhydride is first hydrolyzed to the corresponding dicarboxylic acid, which can then be derivatized.
Trimethylsilation is a robust and widely used technique for derivatizing compounds with active hydrogen atoms, such as carboxylic acids. researchgate.net The process involves replacing the acidic protons of the carboxyl groups with a trimethylsilyl (B98337) (TMS) group.
Reagents : Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).
Reaction : The dicarboxylic acid form of Chaetomellic Acid B would react with the silylating agent to form a di-TMS ester. This reaction eliminates the polar -COOH groups, which tend to cause peak tailing in GC and have poor thermal stability.
Analytical Enhancement : The resulting TMS ester is significantly more volatile and thermally stable, making it ideal for GC-MS analysis. researchgate.net This allows for lower detection limits and more symmetrical peak shapes, leading to improved quantitative analysis. An on-line, inlet-based trimethylsilyl derivatization technique has been optimized for the quantitative analysis of mono- and dicarboxylic acids, demonstrating high derivatization efficiencies (>94%). researchgate.net
Glycosylation , in a related context, demonstrates the reactivity of anhydride structures. Efficient one-pot glycosylation methods have been developed using anhydrides like phthalic anhydride as activating agents to facilitate the reaction of sugars, indicating the high reactivity of the anhydride functional group. nih.gov
| Derivatization Technique | Target Functional Group | Common Reagents | Purpose | Analytical Improvement |
| Trimethylsilation | Carboxylic Acid (from hydrolyzed anhydride) | BSTFA, MSTFA, TMCS | Increase volatility and thermal stability | Enables GC-MS analysis, improves peak shape, lowers detection limits. researchgate.net |
| Glycosylation Activation | Anomeric Hydroxy Sugars | Phthalic Anhydride, Triflic Anhydride | Activate glycosyl donors for synthesis | Demonstrates the high reactivity of the anhydride ring for synthetic applications. nih.gov |
Acetalation Techniques
While acetalation is specific to carbonyl groups (aldehydes and ketones), a more relevant and common derivatization strategy involving anhydrides is acylation . Acetic anhydride is a frequently used reagent to derivatize compounds containing hydroxyl (-OH), primary and secondary amine (-NH), and phenolic groups. libretexts.orgrsc.org This process, known as acetylation, introduces an acetyl group into the molecule.
Mechanism : Acetylation with acetic anhydride proceeds via a nucleophilic acyl substitution reaction. longdom.org The reaction is often catalyzed by a base, such as pyridine, which also serves to neutralize the acetic acid byproduct. researchgate.net
Applications : In the context of analyzing natural product extracts from which Chaetomellic Acid B Anhydride might be isolated, other compounds in the mixture may contain hydroxyl or amine groups. Acetylating these compounds can greatly improve their chromatographic behavior. The resulting esters or amides are less polar and more volatile than the parent compounds.
Selective Derivatization : The reaction conditions can be controlled for selective derivatization. Under basic aqueous conditions, acetic anhydride derivatizes phenols and amines, but not alcohols; under anhydrous conditions, all three functional groups are acetylated. This selectivity can be exploited to differentiate between classes of compounds in a complex mixture.
Crystallographic Analysis for Three-Dimensional Structure Determination (as applied to related compounds)
Determining the precise three-dimensional arrangement of atoms is fundamental to understanding a molecule's function. For complex natural products, single-crystal X-ray diffraction is the definitive method for structure elucidation. acs.orgmdpi.com While a specific crystal structure for this compound is not publicly available, the techniques are routinely applied to related fungal metabolites and polyketides. researchgate.netrsc.org
Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction (SCXRD) provides unambiguous information about a molecule's connectivity, bond lengths, bond angles, and stereochemistry. mdpi.com The process requires growing a high-quality single crystal of the compound, which can be a significant challenge for natural products.
Application to Fungal Metabolites : Researchers frequently use SCXRD to determine the structures of novel compounds isolated from fungi. researchgate.netresearchgate.net For example, the structures of new polyketide metabolites from endophytic fungi have been successfully elucidated using this method, often confirming the relative and absolute configurations proposed by other spectroscopic techniques like NMR. researchgate.net
Data Obtained : A successful SCXRD experiment yields a set of crystallographic data that defines the crystal's unit cell and the positions of all atoms within it. This data allows for the generation of a detailed 3D model of the molecule.
Table of Illustrative Crystallographic Data for a Related Anhydride Compound (3-Acetoxy-2-methylbenzoic Anhydride) nih.gov
| Parameter | Value |
| Chemical Formula | C₂₀H₁₈O₇ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.335(3) |
| b (Å) | 11.233(3) |
| c (Å) | 15.688(5) |
| β (º) | 97.55(3) |
| Volume (ų) | 1803.4(9) |
| Z | 4 |
Hirshfeld Surface Analysis
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify the various intermolecular interactions within a crystal lattice. researchgate.netnih.gov This analysis is mapped onto the 3D surface of a molecule, providing insights into crystal packing and stability.
Visualizing Intermolecular Contacts : The Hirshfeld surface is generated based on the electron distribution of the molecule within the crystal. Different colors and patterns on the surface highlight specific types of intermolecular contacts, such as hydrogen bonds and van der Waals interactions, and identify the atoms involved. researchgate.net
Fingerprint Plots : A key output is the 2D "fingerprint plot," which summarizes all the intermolecular contacts in the crystal. The plot shows the distribution of contact types and their relative prevalence. For example, the analysis of dipicolinic acid derivatives revealed that H···H, O···H, and C···H contacts were the most significant in dictating the crystal packing structure. acs.orgnih.gov
Future Directions and Research Challenges for Chaetomellic Acid B Anhydride
Comprehensive Elucidation of Biosynthetic Pathways and Enzymes
A significant gap in the current understanding of Chaetomellic acid B anhydride (B1165640) is the precise biosynthetic pathway responsible for its formation. While the biosynthetic gene cluster for the structurally related compound tautomycin has been characterized in Streptomyces spiroverticillatus, providing a potential model, the specific enzymatic machinery for Chaetomellic acid B anhydride production in its native organism remains to be identified. nih.gov
Future research must focus on identifying and characterizing the gene cluster that governs the biosynthesis of the core dialkylmaleic anhydride moiety and the attachment of its specific alkyl side chains. This involves genome sequencing of the producing organism, bioinformatic analysis to pinpoint candidate genes, and subsequent gene inactivation and heterologous expression experiments to confirm their function. nih.gov Understanding this pathway is crucial as it could pave the way for biosynthetic engineering approaches to generate novel analogues.
Key research challenges include:
Identification of the Polyketide Synthase (PKS) or Fatty Acid Synthase (FAS) machinery responsible for generating the backbone of the molecule.
Characterization of the enzymes that catalyze the formation of the maleic anhydride ring, a key structural feature.
Elucidation of the specific tailoring enzymes (e.g., dehydrogenases, transferases) that finalize the structure of this compound.
A proposed model for the biosynthesis of the related dialkylmaleic anhydride moiety in tautomycin involves several key enzymes, which could serve as a guide for future investigations into this compound. nih.govresearchgate.net
| Proposed Enzyme Homolog (from Tautomycin Biosynthesis) | Putative Function in Dialkylmaleic Anhydride Formation |
| TtmL | Acyl-CoA ligase, likely involved in activating the precursor molecules. |
| TtmM | Enoyl-CoA hydratase/isomerase family protein, potentially involved in chain modification. |
| TtmN | Acyl-CoA dehydrogenase, likely responsible for introducing unsaturation. |
| TtmP | Type III CoA transferase family protein, possibly catalyzing ring closure. nih.gov |
| TtmR | MmgE/PrpD family protein, potentially acting as a dehydratase to form the C-4'/C-5' olefin. nih.gov |
This table is based on the proposed pathway for tautomycin and serves as a hypothetical model for this compound research.
Development of Novel, Stereoselective, and Sustainable Synthetic Routes
While total syntheses of Chaetomellic anhydrides A and B have been accomplished, many existing routes face challenges such as low yields, the use of costly or hazardous reagents, and multiple complex steps. researchgate.netacs.org A major future direction is the development of novel synthetic strategies that are not only efficient but also stereoselective and sustainable.
Stereoselective Synthesis: The biological activity of complex natural products is often dependent on their specific stereochemistry. Future synthetic routes must address the challenge of controlling the stereocenters within the molecule to produce enantiomerically pure this compound. This will be critical for definitive structure-activity relationship studies and for developing therapeutically viable compounds. nih.gov
Sustainable Synthesis: Adhering to the principles of green chemistry is an increasingly important goal. rsc.org Research should focus on minimizing waste, using less toxic solvents, developing catalytic reactions (including biocatalysis), and improving atom economy. mdpi.com For example, new routes could explore copper-catalyzed radical cyclization or palladium-catalyzed carboxylation reactions under milder conditions to construct the core anhydride motif. researchgate.netresearchgate.net
Key objectives for future synthetic research include:
Designing convergent synthetic pathways to reduce the number of linear steps.
Employing asymmetric catalysis to establish key stereocenters with high fidelity.
Utilizing renewable starting materials and environmentally benign reagents and solvents. rsc.org
Developing one-pot reaction processes to improve efficiency and reduce purification steps.
Deepening Structure-Activity Relationship Mapping for Optimized Biological Activity
The current understanding of the structure-activity relationships (SAR) for the Chaetomellic acid family is limited. researchgate.net Systematic exploration of how structural modifications impact biological activity is essential for designing more potent and selective analogues. The known activity of Chaetomellic acid A as an inhibitor of farnesyl protein transferase (FPTase) provides a starting point for these investigations. stcloudstate.edu
Future research should involve the synthesis of a diverse library of analogues to probe the importance of various structural features. Key areas for modification include:
The Alkyl Side Chains: Varying the length, branching, and degree of unsaturation of the two alkyl chains can provide insights into the binding pocket requirements of target proteins.
The Maleic Anhydride Ring: Modifications to the anhydride ring or its replacement with other functional groups (e.g., maleimides, succinimides) could modulate activity and improve drug-like properties. It has been noted that under physiological pH, the anhydride ring likely opens to the dicarboxylate form, which is believed to be the biologically active component. researchgate.netstcloudstate.edu
A systematic SAR campaign would allow for the construction of a detailed map linking chemical structure to biological function, guiding the rational design of second-generation inhibitors with improved potency, selectivity, and pharmacokinetic properties.
| Structural Modification | Rationale for Investigation | Potential Outcome |
| Varying alkyl chain length | To probe the size and hydrophobicity of the enzyme's binding pocket. | Optimized binding affinity and selectivity. |
| Introducing aromatic rings in the side chain | To explore potential pi-stacking interactions with target residues. stcloudstate.edu | Increased potency and altered target specificity. |
| Modifying the anhydride functional group | To investigate the role of the dicarboxylate in binding and to improve stability. | Enhanced biological activity and drug-like properties. |
| Introducing heteroatoms (e.g., S, O) into the side chain | To create new hydrogen bonding opportunities and alter polarity. researchgate.net | Improved solubility and pharmacokinetic profile. |
Exploration of New Biological Targets and Mechanistic Insights
While FPTase is a known target for Chaetomellic acid A, the full spectrum of biological targets for this compound is yet to be explored. stcloudstate.edu A critical future challenge is to move beyond known targets and identify novel proteins and pathways modulated by this compound. This could unveil new therapeutic applications for diseases beyond cancer.
Modern chemical biology and proteomic approaches can be leveraged to achieve this:
High-Throughput Screening (HTS): Screening this compound against large panels of enzymes, receptors, and cell lines can rapidly identify potential new activities.
Chemoproteomics: Techniques such as activity-based protein profiling (ABPP) can be used to identify direct protein targets in complex biological systems.
Molecular Docking and Simulation: In silico studies can predict potential binding partners and provide mechanistic hypotheses that can be tested experimentally. researchgate.net
Uncovering new targets and understanding the detailed molecular mechanisms of action are paramount for advancing this compound as a potential therapeutic agent. This includes elucidating how it interacts with its targets at an atomic level and understanding its downstream effects on cellular signaling pathways.
Integration with Advanced Biological Systems and In Vitro Models
To gain a more physiologically relevant understanding of the effects of this compound, future research must move beyond simple 2D cell culture and isolated enzyme assays. The integration of this compound into advanced biological systems and complex in vitro models is a crucial step in preclinical development.
These advanced models include:
3D Cell Cultures and Spheroids: These models better mimic the cellular microenvironment of tissues and tumors, providing a more accurate assessment of a compound's efficacy.
Organ-on-a-Chip Systems: Microfluidic devices that simulate the function of human organs can offer insights into the compound's pharmacokinetics and potential organ-specific toxicity.
Patient-Derived Models: Using patient-derived cell lines or xenografts can help predict clinical responses and identify patient populations most likely to benefit from treatment.
By evaluating this compound in these sophisticated systems, researchers can better predict its in vivo behavior, understand its mechanism of action in a more complex biological context, and accelerate its potential translation into the clinic. The use of polymer-drug conjugates, where the maleic anhydride moiety is used to link to other molecules, also represents an innovative approach for developing novel therapeutic systems. mdpi.com
Q & A
Q. Basic Research Focus
- Chromatography : Flash silica gel chromatography (PE/Et2O gradients) resolves anhydride from diacid impurities .
- Spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms regiochemistry (e.g., 3-methyl-4-tetradecyl substitution ), while HRMS validates molecular mass (308.235145 Da ).
- Thermogravimetric Analysis (TGA) : Detects residual solvents or decomposition products post-synthesis .
How do pH and solvent conditions influence CAB Anhydride’s stability during enzymatic assays?
Advanced Research Focus
CAB Anhydride undergoes pH-dependent hydrolysis to its diacid form, which exhibits reduced FTase affinity. To mitigate this:
- Buffered Systems : Use pH 7.4 Tris-HCl buffers with ≤10% organic solvents (e.g., THF) to stabilize the anhydride .
- Salt Preparation : Pre-convert anhydrides to disodium salts (via NaOH/THF hydrolysis and freeze-drying ) for aqueous compatibility.
- Kinetic Monitoring : Track hydrolysis via HPLC (C18 columns, acetonitrile/water gradients) to correlate stability with bioactivity .
What are the limitations of current synthetic routes to CAB Anhydride, and how can they be optimized?
Q. Advanced Research Focus
- Radical Cyclization Side Reactions : Copper-catalyzed methods (e.g., RC of dichloropropanoyl-thiazinanes) may yield regioisomers. Optimization involves tuning ligand ratios (e.g., TMEDA/CuCl) and reaction temperatures (30°C optimal ).
- Scalability Issues : Batch-to-batch variability in maleic precursor synthesis can be addressed via flow chemistry for precise control of radical initiation .
- Yield Improvements : Replace stoichiometric Na2CO3 with catalytic bases (e.g., DBU) in cyclization steps .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
